molecular formula C23H16FN3O3S B11605922 (5Z)-2-(4-ethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-ethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11605922
M. Wt: 433.5 g/mol
InChI Key: RMUSOROLNVWZLF-MOSHPQCFSA-N
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Description

The compound (5Z)-2-(4-ETHOXYPHENYL)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a furan ring, all connected through a triazolothiazole core. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-ETHOXYPHENYL)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazolothiazole Core: This is achieved through a cyclization reaction involving a thioamide and a hydrazine derivative under acidic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with an appropriate aldehyde.

    Attachment of the Ethoxyphenyl and Fluorophenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, using ethoxybenzene and fluorobenzene as starting materials.

Industrial Production Methods

For large-scale production, the synthesis is optimized to ensure high yield and purity. This involves:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentrations are carefully controlled.

    Purification Techniques: Techniques such as recrystallization, column chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-ETHOXYPHENYL)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced triazolothiazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5Z)-2-(4-ETHOXYPHENYL)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-ETHOXYPHENYL)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in key biological processes.

    Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

(5Z)-2-(4-ETHOXYPHENYL)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other triazolothiazole derivatives:

    Similar Compounds: Compounds like .

    Uniqueness: The presence of the ethoxyphenyl and fluorophenyl groups imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H16FN3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H16FN3O3S/c1-2-29-17-9-5-15(6-10-17)21-25-23-27(26-21)22(28)20(31-23)13-18-11-12-19(30-18)14-3-7-16(24)8-4-14/h3-13H,2H2,1H3/b20-13-

InChI Key

RMUSOROLNVWZLF-MOSHPQCFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=N2

Origin of Product

United States

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